Cas no 2171267-04-0 (2-({1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylazetidin-3-yl}oxy)acetic acid)

2-({1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylazetidin-3-yl}oxy)acetic acid is a specialized Fmoc-protected amino acid derivative featuring an azetidine ring linked to a carboxylic acid functional group via an ether bridge. This compound is primarily utilized in peptide synthesis, where its structural attributes enable selective modifications and enhanced stability during solid-phase peptide coupling. The Fmoc group provides orthogonal protection for the amine functionality, facilitating controlled deprotection under mild basic conditions. The azetidine moiety contributes to conformational rigidity, while the acetic acid side chain offers further derivatization potential. This reagent is particularly valuable in the synthesis of constrained peptides and peptidomimetics, supporting applications in medicinal chemistry and biochemical research.
2-({1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylazetidin-3-yl}oxy)acetic acid structure
2171267-04-0 structure
Product name:2-({1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylazetidin-3-yl}oxy)acetic acid
CAS No:2171267-04-0
MF:C25H28N2O6
MW:452.499627113342
CID:6428058
PubChem ID:165533069

2-({1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylazetidin-3-yl}oxy)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-({1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylazetidin-3-yl}oxy)acetic acid
    • 2-({1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]azetidin-3-yl}oxy)acetic acid
    • EN300-1573181
    • 2171267-04-0
    • Inchi: 1S/C25H28N2O6/c1-15(2)23(24(30)27-11-16(12-27)32-14-22(28)29)26-25(31)33-13-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21,23H,11-14H2,1-2H3,(H,26,31)(H,28,29)/t23-/m0/s1
    • InChI Key: FEDPSWBATJWEAW-QHCPKHFHSA-N
    • SMILES: O(CC(=O)O)C1CN(C([C@H](C(C)C)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C1

Computed Properties

  • Exact Mass: 452.19473662g/mol
  • Monoisotopic Mass: 452.19473662g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 9
  • Complexity: 700
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 105Ų

2-({1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylazetidin-3-yl}oxy)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1573181-5.0g
2-({1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]azetidin-3-yl}oxy)acetic acid
2171267-04-0
5g
$9769.0 2023-06-05
Enamine
EN300-1573181-5000mg
2-({1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]azetidin-3-yl}oxy)acetic acid
2171267-04-0
5000mg
$2858.0 2023-09-24
Enamine
EN300-1573181-0.5g
2-({1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]azetidin-3-yl}oxy)acetic acid
2171267-04-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1573181-500mg
2-({1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]azetidin-3-yl}oxy)acetic acid
2171267-04-0
500mg
$946.0 2023-09-24
Enamine
EN300-1573181-2500mg
2-({1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]azetidin-3-yl}oxy)acetic acid
2171267-04-0
2500mg
$1931.0 2023-09-24
Enamine
EN300-1573181-10000mg
2-({1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]azetidin-3-yl}oxy)acetic acid
2171267-04-0
10000mg
$4236.0 2023-09-24
Enamine
EN300-1573181-0.1g
2-({1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]azetidin-3-yl}oxy)acetic acid
2171267-04-0
0.1g
$2963.0 2023-06-05
Enamine
EN300-1573181-2.5g
2-({1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]azetidin-3-yl}oxy)acetic acid
2171267-04-0
2.5g
$6602.0 2023-06-05
Enamine
EN300-1573181-100mg
2-({1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]azetidin-3-yl}oxy)acetic acid
2171267-04-0
100mg
$867.0 2023-09-24
Enamine
EN300-1573181-0.25g
2-({1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]azetidin-3-yl}oxy)acetic acid
2171267-04-0
0.25g
$3099.0 2023-06-05

2-({1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylazetidin-3-yl}oxy)acetic acid Related Literature

Additional information on 2-({1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylazetidin-3-yl}oxy)acetic acid

Introduction to 2-({1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylazetidin-3-yl}oxy)acetic Acid (CAS No. 2171267-04-0)

2-({1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylazetidin-3-yl}oxy)acetic acid is a sophisticated organic compound with a complex molecular structure that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number CAS No. 2171267-04-0, represents a convergence of advanced synthetic chemistry and potential therapeutic applications. Its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) group and an azetidine ring, make it a promising candidate for further investigation in drug discovery.

The compound's structure is characterized by a series of functional groups that contribute to its reactivity and potential biological activity. The presence of the Fmoc group, a protective group commonly used in peptide synthesis, suggests that this compound may be involved in the synthesis of peptides or proteins. Additionally, the azetidine ring, a six-membered heterocyclic amine, introduces a level of complexity that could influence its interactions with biological targets.

In recent years, there has been growing interest in the development of novel compounds with potential applications in the treatment of various diseases. The 2-(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylazetidin-3-yl}oxy)acetic acid has emerged as a subject of study due to its unique structural motifs that could be leveraged for therapeutic purposes. Researchers have been exploring its potential role in modulating biological pathways associated with inflammation, cancer, and neurodegenerative disorders.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as solid-phase peptide synthesis (SPPS) and transition-metal-catalyzed reactions, has been instrumental in achieving the desired molecular architecture. These synthetic strategies not only highlight the expertise of chemists in constructing complex molecules but also underscore the importance of innovation in chemical methodology.

One of the most intriguing aspects of 2-(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylazetidin-3-yl}oxy)acetic acid is its potential biological activity. Preliminary studies have suggested that this compound may exhibit properties such as inhibitory effects on specific enzymes or receptors involved in disease pathways. For instance, the fluorenylmethoxycarbonyl group could serve as a scaffold for further derivatization to enhance binding affinity to target proteins. Similarly, the azetidine ring might interact with biological molecules in ways that could lead to therapeutic benefits.

The pharmaceutical industry has been particularly keen on exploring novel heterocyclic compounds due to their diverse biological activities and structural versatility. The CAS No. 2171267-04-0 compound fits into this category, offering a unique combination of structural features that could be exploited for drug development. Researchers are employing computational methods and high-throughput screening techniques to identify potential leads for further optimization.

In addition to its therapeutic potential, this compound also serves as a valuable tool for scientific research. Its complex structure allows chemists to study fundamental principles of molecular recognition and design new synthetic strategies. By understanding how this molecule interacts with biological systems, scientists can gain insights into broader chemical biology questions and develop more effective drugs.

The field of medicinal chemistry is continuously evolving, with new compounds being discovered and synthesized at an unprecedented rate. The 2-(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylazetidin-3-yl}oxy)acetic acid exemplifies this progress, showcasing how intricate molecular structures can be harnessed for therapeutic applications. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in the development of next-generation pharmaceuticals.

The study of such compounds also highlights the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists. By combining expertise from different fields, researchers can accelerate the discovery and development process, bringing new treatments to patients more quickly. The CAS No. 2171267-04-0 compound serves as a testament to this collaborative approach, demonstrating how multidisciplinary research can lead to groundbreaking advancements.

In conclusion, 2-(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylazetidin-3-yloxy)acetic acid represents a significant contribution to the field of pharmaceutical chemistry. Its complex structure and potential biological activity make it a promising candidate for further investigation and development. As research continues to uncover new applications for this compound, it is likely to play an important role in addressing some of today's most pressing medical challenges.

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